2,6-Dihydroxybenzenesulfonic acid
Description
Properties
Molecular Formula |
C6H6O5S |
|---|---|
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2,6-dihydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O5S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI Key |
ZZJVDYQPZOHNIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
2,6-Dihydroxybenzenesulfonic acid CAS 17724-07-1 properties
An In-Depth Technical Guide to 2,6-Dihydroxybenzenesulfonic Acid (CAS 17724-07-1)[1]
Chemical Profile, Synthesis, and Analytical Applications[3]
Part 1: Executive Summary & Chemical Identity
2,6-Dihydroxybenzenesulfonic acid (CAS 17724-07-1) is a specialized aromatic sulfonic acid derivative characterized by a unique 1,2,3-substitution pattern on the benzene ring. Unlike its therapeutically established isomer, 2,5-dihydroxybenzenesulfonic acid (Dobesilic acid/Calcium Dobesilate), the 2,6-isomer features a sulfonic acid group sterically flanked by two hydroxyl groups.
This structural congestion imparts distinct physicochemical properties, making it a critical reference standard for impurity profiling in pharmaceutical manufacturing and a specialized ligand in coordination chemistry. Its primary utility lies in Structure-Activity Relationship (SAR) studies, antioxidant assays, and as a chelating agent for transition metals.
Chemical Identity Table
| Property | Detail |
| CAS Number | 17724-07-1 |
| IUPAC Name | 2,6-Dihydroxybenzenesulfonic acid |
| Synonyms | Resorcinol-2-sulfonic acid; 1,3-Dihydroxybenzene-2-sulfonic acid |
| Molecular Formula | C₆H₆O₅S |
| Molecular Weight | 190.17 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL), soluble in lower alcohols; insoluble in non-polar solvents. |
| Acidity (pKa) | SO₃H: <1 (Strong acid); Phenolic OH: ~9-10 (Weak acid) |
Part 2: Structural Analysis & Reactivity
Steric Environment & Chelation Potential
The 2,6-isomer is structurally distinct due to the vicinal crowding of the sulfonic acid group.
-
2,5-Isomer (Dobesilic Acid): The hydroxyl groups are para to each other (hydroquinone motif), allowing for reversible redox cycling (quinone-hydroquinone) with minimal steric hindrance at the sulfonate.
-
2,6-Isomer (Target): The hydroxyl groups are ortho to the sulfonate. This creates a "pincer-like" electrostatic pocket. While the sulfonate group is a poor ligand, the proximity of the phenolic oxygens allows for unique hydrogen-bonding networks and potential stabilization of metal ions, albeit with different selectivity than Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid).
Stability
The 2,6-substitution pattern makes the sulfonic acid group susceptible to desulfonation under high thermal stress or strong acidic hydrolysis due to the "crowding" effect of the adjacent hydroxyls. However, under neutral to mildly acidic conditions, the molecule remains stable.
Part 3: Synthesis & Production Strategies
Direct sulfonation of resorcinol typically yields the thermodynamically favored 4-isomer (2,4-dihydroxybenzenesulfonic acid). Accessing the 2,6-isomer requires controlled synthetic strategies to overcome this directing bias.
Proposed Synthetic Workflow
The following protocol outlines a high-purity synthesis route often employed for sterically hindered resorcinol derivatives.
Methodology: Indirect Sulfonation via Lithiation or Blocking Groups
-
Starting Material: 1,3-Bis(benzyloxy)benzene (Protected Resorcinol).
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C. The 2-position is the site of kinetic deprotonation due to the directing effect of the two alkoxy oxygens.
-
Sulfonylation: Quenching the lithiated intermediate with Sulfur Trioxide-Trimethylamine complex (SO₃·NMe₃) or Sulfur Dioxide followed by oxidation.
-
Deprotection: Catalytic hydrogenation (H₂/Pd-C) to remove benzyl groups, yielding the free 2,6-dihydroxybenzenesulfonic acid.
Figure 1: Strategic synthesis pathway for 2,6-dihydroxybenzenesulfonic acid utilizing directed ortho-lithiation to achieve regioselectivity.
Part 4: Analytical Methods & Quality Control
Differentiation between the 2,6-isomer and the 2,5-isomer (Calcium Dobesilate) is critical in pharmaceutical QC, as the 2,6-isomer is a potential process impurity.
HPLC Protocol for Isomer Separation
This method utilizes Ion-Pair Chromatography to resolve the highly polar sulfonic acids.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (Ion-pairing agent).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-5 min: 2% B (Isocratic)
-
5-15 min: 2% → 20% B (Linear Gradient)
-
15-20 min: 20% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenolic absorption) and 220 nm (Benzene ring).
-
Expected Retention:
-
2,6-Isomer: Elutes earlier than the 2,5-isomer due to intramolecular H-bonding reducing its effective polarity interaction with the ion-pair reagent.
-
Spectroscopic Identification (UV-Vis)
-
λmax: ~280 nm (in water).
-
Shift: Addition of NaOH (pH > 10) causes a bathochromic shift (red shift) to ~295-305 nm due to phenolate formation.
Part 5: Applications in Drug Development & Research
Impurity Reference Standard
In the production of Calcium Dobesilate, sulfonation conditions must be strictly controlled. The 2,6-isomer serves as a certified reference material (CRM) to validate the regioselectivity of the manufacturing process.
Antioxidant Mechanism Studies
The 2,6-isomer acts as a radical scavenger. However, its efficiency differs from the 2,5-isomer.
-
Mechanism: Hydrogen atom transfer (HAT) from the phenolic hydroxyls.
-
Utility: Used in comparative assays (DPPH, ABTS) to study the effect of sulfonate positioning on phenol bond dissociation enthalpy (BDE).
Metal Chelation
Unlike Tiron, which forms stable 5-membered chelate rings with metals like Fe(III) and Ti(IV), the 2,6-isomer offers a different coordination geometry. It is used to study sterically hindered complexation , potentially offering higher selectivity for specific ion radii in sensor development.
Figure 2: Primary application domains for 2,6-dihydroxybenzenesulfonic acid in research and industry.
Part 6: Safety & Handling (SDS Summary)
As a sulfonic acid derivative, standard safety protocols for corrosive/irritant substances apply.
-
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if high purity is required, as phenolic compounds can oxidize over time (turning pink/brown).
-
Part 7: References
-
Chemical Identity & CAS Registry: 2,6-Dihydroxybenzenesulfonic acid.[1][3] Common Chemistry, CAS (A Division of the American Chemical Society).[4] Link
-
Comparative Pharmacology of Dihydroxybenzenesulfonates: Dobesilic Acid (2,5-isomer) Profile. PubChem, National Library of Medicine. Link
-
Synthesis of Resorcinol Derivatives: Regioselective Lithiation of Resorcinol Derivatives. Journal of Organic Chemistry. (General reference for lithiation strategy).
-
Analytical Methodologies: Separation of Hydroxybenzenesulfonic Acids by Ion-Pair Chromatography. SIELC Technologies Application Notes. Link
-
Supplier Data: Product Specification: 2,6-Dihydroxybenzenesulfonic acid. BLD Pharm.[3] Link
Sources
Methodological & Application
Application Note & Protocols: A Novel Approach to E-Waste Metal Leaching Using 2,6-Dihydroxybenzenesulfonic Acid
Abstract: The escalating volume of waste electrical and electronic equipment (WEEE) presents a significant environmental challenge and a substantial opportunity for urban mining of valuable metals.[1] Conventional hydrometallurgical processes often rely on harsh mineral acids or toxic reagents like cyanide, necessitating the development of more sustainable and efficient alternatives. This document introduces a theoretical framework and a set of research protocols for the application of 2,6-dihydroxybenzenesulfonic acid (DHBSA) as a novel, dual-function lixiviant for leaching metals, particularly copper, from e-waste. We hypothesize that the sulfonic acid moiety provides strong acidity for metal dissolution, while the adjacent dihydroxy (catechol) groups act as potent chelating agents to stabilize the metal ions in solution. This guide provides the scientific rationale, detailed experimental workflows for preliminary evaluation and optimization, and data presentation templates for researchers exploring this innovative approach.
Introduction: The Case for a Better Lixiviant
The recycling of e-waste is critical for mitigating environmental pollution and recovering valuable raw materials.[1] Hydrometallurgy, which uses aqueous solutions for metal extraction, is a prominent route for this process.[2][3] However, traditional lixiviants like sulfuric and nitric acid can be non-selective and generate hazardous secondary waste streams.[1] While organic acids such as citric acid have been explored as greener alternatives, their leaching efficiency can be limited.[4]
There is a clear need for a reagent that combines effective leaching power with enhanced metal selectivity and stability in solution. Chelating agents are known to improve hydrometallurgical processes by forming stable, soluble complexes with metal ions, preventing their premature precipitation and increasing extraction efficiency.[2][5] We propose that 2,6-dihydroxybenzenesulfonic acid (DHBSA) can serve as an all-in-one lixiviant and chelating agent, offering a potentially more elegant and effective solution for e-waste processing.
Scientific Rationale: The Hypothesized Mechanism of DHBSA
The novelty of using DHBSA lies in its unique molecular structure, which allows for a dual-mode of action: acid leaching and chelation.
Dual-Functionality of DHBSA
-
Strong Acidity: The sulfonic acid group (-SO₃H) is a powerful proton donor. Benzenesulfonic acid is a strong acid with a pKa of approximately -2.8, making it significantly more acidic than carboxylic acids and comparable to mineral acids like sulfuric acid.[6][7][8][9] This strong acidity is essential for breaking down metal oxides commonly found in e-waste, such as copper(II) oxide (CuO).
-
Chelation: The two hydroxyl (-OH) groups are positioned ortho to each other on the benzene ring, forming a catechol moiety. Catechol and its derivatives are well-known for their ability to form stable, five-membered chelate rings with metal ions, including copper(II).[10][11][12] This chelation is expected to sequester dissolved Cu²⁺ ions, keeping them in the pregnant leach solution (PLS) and driving the leaching equilibrium towards further dissolution.
Proposed Leaching and Chelation Pathway for Copper
We can hypothesize a two-step mechanism for the leaching of copper from a simplified e-waste matrix:
-
Acid Dissolution: The sulfonic acid group releases protons (H⁺) that attack and dissolve copper oxide.
-
Equation 1: CuO(s) + 2H⁺(aq) → Cu²⁺(aq) + H₂O(l)
-
-
Chelation: The deprotonated DHBSA molecule (the sulfonate-catecholate anion) then complexes with the free copper ion.
-
Equation 2: Cu²⁺(aq) + 2 → [Cu(C₆H₃(O)₂(SO₃))₂]²⁻(aq) + 2H⁺(aq)
-
This synergistic action could potentially lead to higher leaching rates and efficiencies at milder conditions compared to non-chelating acids.
Caption: Proposed dual-action mechanism of DHBSA in leaching copper from e-waste.
Protocol 1: Preliminary Evaluation of DHBSA Leaching Efficiency
This protocol outlines a screening study to validate the basic efficacy of DHBSA as a lixiviant for copper from e-waste.
Materials and Reagents
-
E-waste source: Depopulated and pulverized printed circuit boards (PCBs), particle size <150 µm.
-
Lixiviant: 2,6-dihydroxybenzenesulfonic acid (synthesis may be required if not commercially available).
-
Oxidizing agent (optional): Hydrogen peroxide (H₂O₂, 30% w/w). An oxidant is necessary to leach metallic copper.[13]
-
Control Lixiviant: Sulfuric acid (H₂SO₄), analytical grade.
-
Equipment: Beakers (250 mL), magnetic stirrer with hotplate, thermometer, pH meter, filtration apparatus (e.g., vacuum filtration), ICP-OES or AAS for metal analysis.
E-Waste Sample Preparation
-
Dismantling: Manually remove components like batteries, capacitors, and heat sinks from PCBs.
-
Crushing & Pulverizing: Coarsely crush the PCBs using a jaw crusher, followed by pulverization in a ball mill to achieve a fine powder (<150 µm).[14]
-
Homogenization: Thoroughly mix the powder to ensure sample uniformity.
-
Characterization (Baseline): Digest a representative sample (e.g., 2g) in aqua regia and analyze via ICP-OES to determine the initial concentration of copper and other metals (Fe, Ni, Sn, Pb, Al).[15] This provides the baseline for calculating leaching efficiency.
Experimental Leaching Procedure
-
Set up a series of 250 mL beakers on magnetic stirrers.
-
For each experiment, add 100 mL of the desired lixiviant solution (e.g., 0.5 M DHBSA).
-
Add a set amount of pulverized e-waste to achieve a specific solid-to-liquid (S/L) ratio (e.g., 20 g/L).[15]
-
If testing metallic copper leaching, add H₂O₂ (e.g., 5% v/v).[13]
-
Begin stirring at a constant rate (e.g., 400 rpm) and, if testing temperature effects, heat to the target temperature (e.g., 60 °C).[16]
-
Monitor and record pH and temperature at regular intervals.
-
Extract a 2 mL aliquot of the slurry at specified time points (e.g., 30, 60, 90, 120, 180 minutes). Immediately filter the aliquot through a 0.45 µm syringe filter.
-
Dilute the filtered leachate appropriately with deionized water for analysis.
-
Analyze the concentration of dissolved metals (Cu, Fe, etc.) in the leachate using ICP-OES or AAS.
-
Calculate the leaching efficiency (%) for each metal at each time point using the formula: Leaching Efficiency (%) = (Concentration in leachate × Volume of leachate) / (Initial concentration in solid × Mass of solid) × 100
Data Presentation: Screening Results
| Parameter | Leaching Efficiency (%) - Copper | Leaching Efficiency (%) - Iron | Selectivity Ratio (Cu/Fe) |
| 0.5 M H₂SO₄ | [Record Value] | [Record Value] | [Calculate Value] |
| 0.5 M DHBSA | [Record Value] | [Record Value] | [Calculate Value] |
| 1.0 M DHBSA | [Record Value] | [Record Value] | [Calculate Value] |
| 0.5 M DHBSA + 5% H₂O₂ | [Record Value] | [Record Value] | [Calculate Value] |
| Table 1: Example data table for comparing the performance of DHBSA against a standard acid after a fixed leaching time (e.g., 120 minutes). |
Protocol 2: Optimization Using Response Surface Methodology (RSM)
Once initial efficacy is confirmed, RSM can be used to systematically optimize the process by evaluating the effects of multiple variables and their interactions.[17][18][19][20]
Experimental Design
-
Identify Key Variables: Based on screening results, select the most influential factors. For this system, they are likely:
-
X₁: DHBSA Concentration (M)
-
X₂: Temperature (°C)
-
X₃: Solid-to-Liquid (S/L) Ratio (g/L)
-
X₄: H₂O₂ Concentration (% v/v)
-
-
Select a Design: A Box-Behnken Design (BBD) is efficient for fitting a quadratic model and requires fewer experimental runs than a full factorial design.
-
Define Levels: For each variable, choose three levels: low (-1), medium (0), and high (+1).
-
Generate Experimental Runs: Use statistical software (e.g., Minitab, Design-Expert) to generate the experimental matrix. This will typically involve 20-30 runs for four factors, including center points to assess experimental error.[21]
-
Define Response: The primary response variable (Y) will be the Copper Leaching Efficiency (%) at a fixed time (e.g., 90 minutes).
Caption: Workflow for optimizing leaching parameters using Response Surface Methodology.
Data Analysis and Validation
-
Model Fitting: Fit the experimental data to a second-order polynomial equation.
-
ANOVA: Perform an Analysis of Variance (ANOVA) to check the statistical significance of the model, individual terms, and interactions. A high F-value and a low p-value (< 0.05) indicate a significant model.[21]
-
Visualization: Generate 3D response surface and 2D contour plots to visualize the relationship between variables and the response.
-
Optimization: Use the model to predict the combination of factor levels that maximizes copper leaching efficiency.
-
Validation: Conduct experiments under the predicted optimal conditions to verify the model's accuracy.[17]
Data Presentation: RSM Optimization Results
| Factor | Low (-1) | Medium (0) | High (+1) |
| X₁: DHBSA Conc. (M) | 0.25 | 0.75 | 1.25 |
| X₂: Temperature (°C) | 40 | 60 | 80 |
| X₃: S/L Ratio (g/L) | 10 | 30 | 50 |
| Table 2: Example of factor levels for a Box-Behnken experimental design. |
| Source | Sum of Squares | df | Mean Square | F-value | p-value |
| Model | [Value] | [Value] | [Value] | [Value] | [Value] |
| X₁ | [Value] | [Value] | [Value] | [Value] | [Value] |
| X₂ | [Value] | [Value] | [Value] | [Value] | [Value] |
| X₁X₂ | [Value] | [Value] | [Value] | [Value] | [Value] |
| X₁² | [Value] | [Value] | [Value] | [Value] | [Value] |
| Residual | [Value] | [Value] | [Value] | ||
| Lack of Fit | [Value] | [Value] | [Value] | [Value] | [Value] |
| Pure Error | [Value] | [Value] | [Value] | ||
| Cor Total | [Value] | [Value] | |||
| Table 3: Template for ANOVA results from the RSM analysis. |
Safety Precautions
-
All work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
DHBSA is a strong acid and should be handled with care. Consult the Material Safety Data Sheet (MSDS) before use.
-
E-waste dust can be hazardous if inhaled; wear a dust mask during sample preparation.
-
Handle hydrogen peroxide with care as it is a strong oxidizer.
Conclusion and Future Work
This application note provides a comprehensive guide for the initial investigation into 2,6-dihydroxybenzenesulfonic acid as a novel lixiviant for e-waste. The proposed dual-functionality offers a promising avenue for developing a more efficient and potentially more selective hydrometallurgical process. Successful validation of these protocols would pave the way for future research, including:
-
Kinetic modeling of the leaching process.
-
Developing methods for metal recovery (e.g., electrowinning, precipitation) from the DHBSA leachate.
-
Investigating the potential for recycling the DHBSA lixiviant to create a closed-loop process.
References
Please note that direct literature on the use of 2,6-dihydroxybenzenesulfonic acid for e-waste leaching is not currently available. The references below support the underlying chemical principles and experimental methodologies proposed in this guide.
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. [Link]
-
Fiveable. (2025, August 15). Benzenesulfonic Acid Definition. [Link]
-
Bisley, J. (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [Link]
-
ResearchGate. (2026, January 3). Application of Response Surface Methodology in Optimizing Thiourea Leaching for Metal Extraction from E-Waste. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Optimization of the Electrochemical Extraction and Recovery of Metals from Electronic Waste Using Response Surface Methodology. [Link]
-
Barraza-Quiroz, D., et al. (2021). Leaching of Metals from e-Waste: From Its Thermodynamic Analysis and Design to Its Implementation and Optimization. ACS Omega. [Link]
-
Wikipedia. (n.d.). Hydrometallurgy. [Link]
-
Shandong Yuanlian. (2021, October 19). Functions of chelating agents in various industries. [Link]
-
Hainan Sincere Industries. (2025, May 23). What is benzenesulfonic acid?. [Link]
-
MDPI. (2022, July 28). Chelating Extractants for Metals. [Link]
-
PubMed. (2023, March 30). Optimization of Precious Metals Recovery from Electronic Waste by Chromobacterium violaceum Using Response Surface Methodology (RSM). [Link]
-
Merck Index. (n.d.). Benzenesulfonic Acid. [Link]
-
ACHE Publishing. (2021, June 15). TWO-PHASE LEACHING FOR METAL RECOVERY FROM WASTE PRINTED CIRCUIT BOARDS: STATISTICAL OPTIMIZATION. [Link]
-
ResearchGate. (2025, August 6). Detoxifying Polyhalogenated Catechols through a Copper-Chelating Agent by Forming Stable and Redox-Inactive Hydrogen-Bonded Complexes with an Unusual Perpendicular Structure. [Link]
-
PubMed. (2014, September 26). Detoxifying polyhalogenated catechols through a copper-chelating agent by forming stable and redox-inactive hydrogen-bonded complexes with an unusual perpendicular structure. [Link]
-
Metalcess. (n.d.). Copper Ore Hydrometallurgy and Pressure Leaching. [Link]
-
Emew. (n.d.). Leaching in Metallurgy and Metal Recovery. [Link]
-
Linquip. (2025, October 10). Leaching Process in Hydrometallurgy: Methods, Reactions, and Environmental Impact. [Link]
-
National Center for Biotechnology Information. (2021, April 30). Leaching of Metals from e-Waste: From Its Thermodynamic Analysis and Design to Its Implementation and Optimization. [Link]
-
SciSpace. (n.d.). Catecholase catalytic properties of copper (II) complexes prepared in-situ with heterocyclic ligands: Experimental and DFT study. [Link]
-
Royal Society of Chemistry. (2022, January 12). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. [Link]
-
IOPscience. (n.d.). Recovery of basic valuable metals and alloys from E-waste using microwave heating followed by leaching and cementation process. [Link]
-
911Metallurgist. (2021, February 5). Copper Leaching Practices. [Link]
-
ACS Publications. (n.d.). Catecholate coordination to copper: structural characterization of a tetrachloro-o-catecholate-bridged dicopper(II) complex as a model for intermediates in copper-catalyzed oxidation of catechols. [Link]
-
MDPI. (2025, July 31). Hydrometallurgical Leaching of Copper and Cobalt from a Copper–Cobalt Ore by Aqueous Choline Chloride-Based Deep Eutectic Solvent Solutions. [Link]
-
Centro de Tecnologia Mineral - CETEM. (n.d.). Leaching of copper oxide ore by in situ biological generation of sulphuric acid. [Link]
-
Wikipedia. (n.d.). Hinokitiol. [Link]
-
MDPI. (2021, November 11). A Review on Chemical versus Microbial Leaching of Electronic Wastes with Emphasis on Base Metals Dissolution. [Link]
-
Der Pharma Chemica. (n.d.). Recovery of noble metal from E-waste using leaching, electro deposition and electro generative process. [Link]
-
SciSpace. (n.d.). Extraction of metals from electronic waste by bacterial leaching. [Link]
-
MDPI. (2023, December 19). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO₂ and In Situ Product Removal. [Link]
- Google Patents. (n.d.). US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrometallurgy - Wikipedia [en.wikipedia.org]
- 3. Leaching in Metallurgy and Metal Recovery [emew.com]
- 4. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07272B [pubs.rsc.org]
- 5. yuanlianchem.com [yuanlianchem.com]
- 6. acs.org [acs.org]
- 7. fiveable.me [fiveable.me]
- 8. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 9. hnsincere.com [hnsincere.com]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
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- 15. Leaching of Metals from e-Waste: From Its Thermodynamic Analysis and Design to Its Implementation and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrometallurgical Leaching of Copper and Cobalt from a Copper–Cobalt Ore by Aqueous Choline Chloride-Based Deep Eutectic Solvent Solutions [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimization of Precious Metals Recovery from Electronic Waste by Chromobacterium violaceum Using Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TWO-PHASE LEACHING FOR METAL RECOVERY FROM WASTE PRINTED CIRCUIT BOARDS: STATISTICAL OPTIMIZATION: Scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 21. osti.gov [osti.gov]
formulating acidic leaching agents with 2,6-dihydroxybenzenesulfonic acid
Application Note: Formulation and Protocol for 2,6-Dihydroxybenzenesulfonic Acid (2,6-DHBSA) as a Dual-Function Acidic Leaching Agent
Abstract
This technical guide outlines the formulation and application of 2,6-dihydroxybenzenesulfonic acid (2,6-DHBSA) as a specialized lixiviant. Unlike traditional mineral acids (
Part 1: Chemical Basis & Mechanism[1]
To formulate effectively, one must understand the unique "Proton-Ligand Synergy" of 2,6-DHBSA.[1]
Structural Advantage
The molecule consists of a benzene ring substituted with a sulfonic acid group at position 1 and hydroxyl groups at positions 2 and 6.
-
The Sulfonic Group (
): Acts as a strong acid, fully dissociating in water to lower pH and attack metal oxides/carbonates. -
The 2,6-Hydroxyl Groups (-OH): Located ortho to the sulfonate.[1] This geometry creates two potential "salicylate-like" binding pockets.[1] Upon deprotonation (pH dependent), the phenolic oxygen and the sulfonate oxygen coordinate with the metal ion, forming a stable 6-membered chelate ring.
Mechanistic Pathway
-
Proton Attack: The free protons (
) penetrate the solid matrix (e.g., PdO or Metal-Carbonate), breaking the metal-oxygen bonds. -
Ligand Stabilization: As the metal ion (
) is released, it is immediately sequestered by the 2,6-DHBSA anion. This prevents re-precipitation (hydrolysis) even as the local pH at the solid-liquid interface fluctuates.[1]
Part 2: Formulation Protocols
2,6-DHBSA is often supplied as a salt (Sodium or Calcium 2,6-dihydroxybenzenesulfonate) or a solid hydrate.[1] The formulation strategy depends on the target application.
Reagent Preparation
-
Precursor: 2,6-Dihydroxybenzenesulfonic acid (or salt).[1]
-
Oxidant: Hydrogen Peroxide (30% w/v) – Required for leaching zero-valent metals (Pd, Cu).
-
Solvent: Deionized Water (Type I) or Methanol/Water mixtures (for API solubility).[1]
Formulation A: High-Aggression Leaching (Inorganic Matrices)
Use for: Recovering metals from e-waste, spent catalysts, or inorganic ores.
| Component | Concentration | Function |
| 2,6-DHBSA | 1.0 M - 2.0 M | Primary lixiviant and chelator.[1] |
| 5% - 10% (v/v) | Oxidizing agent to convert | |
| pH Adjustment | Natural (< 1.[1]0) | Do not adjust. Maximize proton activity.[1] |
| Temperature | 60°C - 80°C | Kinetic acceleration.[1] |
Protocol:
-
Dissolve the calculated mass of 2,6-DHBSA salt in water.[1]
-
If starting with a salt (e.g., Sodium salt): Pass the solution through a cation exchange resin (H-form, e.g., Amberlite IR-120) to convert
salt to free acid.[1] -
Heat solution to operating temperature.[1]
-
Critical Step: Add
dropwise only after the solid is introduced to control exotherms.[1]
Formulation B: API Scavenging (Pharmaceutical Purification)
Use for: Removing Pd/Pt catalysts from drug intermediates.
| Component | Concentration | Function |
| 2,6-DHBSA | 5 - 10 equivalents (vs. Metal) | Excess required for equilibrium shift.[1] |
| Solvent | Compatible Organic/Aq Mix | Must dissolve the API but not the metal complex. |
| Additives | Activated Carbon (Optional) | Synergistic adsorption.[1] |
Part 3: Experimental Application Protocol
The following protocol describes the removal of Residual Palladium (Pd) from a reaction mixture using Formulation B.
Equipment Setup
-
Jacketed glass reactor with overhead stirring (200-400 RPM).[1]
-
Reflux condenser (if heating is required).[1]
-
In-line filtration unit (0.45
m PTFE).[1]
Step-by-Step Workflow
-
Initial Assessment: Determine the initial metal concentration in your crude API stream via ICP-MS.[1] (Target typically > 500 ppm).
-
Lixiviant Addition:
-
Digestion/Extraction:
-
Phase Separation:
-
Wash Step: Wash the organic layer once with 0.1 M 2,6-DHBSA solution, then twice with brine.[1]
-
Validation: Dry organic phase and analyze for residual Pd.
Part 4: Analytical Validation
To ensure the protocol is self-validating, use the following checkpoints:
1. Stability Constant Check (Potentiometric Titration):
Before large-scale use, determine the conditional stability constant (
-
Expectation:
is required for effective scavenging.[1] -
Method: Titrate 2,6-DHBSA against Metal-
solution monitoring pH.
2. ICP-OES/MS Analysis:
-
Wavelengths for Pd: 340.458 nm, 360.955 nm.[1]
-
Matrix Effect: The sulfonic acid matrix can suppress ionization. Use Standard Addition Method or matrix-match your calibration standards with blank 2,6-DHBSA solution.
Part 5: Safety & Handling
-
Corrosivity: 2,6-DHBSA is a strong organic acid.[1] It causes severe skin burns and eye damage.[1] Wear acid-resistant gloves (Nitrile > 0.11mm) and face shields.[1]
-
Incompatibility: Avoid mixing concentrated 2,6-DHBSA directly with strong bases (exothermic) or strong oxidants (permanganates) without temperature control.[1]
-
Waste Disposal: The metal-DHBSA complex is water-soluble.[1] Do not discharge into standard drains.[1] Treat as heavy metal aqueous waste.[1]
References
-
Green Acid Leaching: Ferella, F., et al. "Leaching of spent hydro-processing catalysts with citric acid and methanesulfonic acid."[1] Hydrometallurgy, 2016.[1] (Contextual grounding on organic sulfonic acid leaching).[1]
-
Chelation Chemistry: Martell, A. E., & Smith, R. M. "Critical Stability Constants." NIST Standard Reference Database, 2004.[1] (Reference for stability constants of hydroxy-sulfonic acids).[1]
-
Pharmaceutical Scavenging: Anderson, N. G.[1] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.[1] (Standard text for API purification protocols).
-
Sulfonic Acid Properties: "Methanesulfonic acid: a sustainable acidic solvent for recovering metals."[1] Green Chemistry, 2024.[1] (Analogous chemistry for sulfonic acid leaching).
Sources
Troubleshooting & Optimization
Technical Support Center: 2,6-Dihydroxybenzenesulfonic Acid Solutions
Welcome to the technical support guide for handling 2,6-dihydroxybenzenesulfonic acid. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals to prevent the oxidative degradation of this compound in solution.
The Challenge: Understanding the Instability of 2,6-Dihydroxybenzenesulfonic Acid
2,6-Dihydroxybenzenesulfonic acid is a valuable reagent, but its structure—featuring two electron-donating hydroxyl groups on a benzene ring—makes it highly susceptible to oxidation. This process, often catalyzed by factors like pH, dissolved oxygen, light, and trace metal ions, can convert the active compound into undesired colored byproducts, compromising experimental integrity and reproducibility. The primary degradation pathway involves the oxidation of the dihydroxy moiety to a quinone-type structure, which can subsequently polymerize. This guide is designed to equip you with the knowledge and tools to mitigate this instability effectively.
Frequently Asked Questions (FAQs)
Q1: My solution of 2,6-dihydroxybenzenesulfonic acid turned yellow/brown overnight. What happened? This color change is a classic indicator of oxidation. The dihydroxybenzene ring has been oxidized, likely to a quinone or a related polymeric species. This is often triggered by dissolved oxygen in your solvent, an inappropriate pH, or exposure to light.
Q2: What is the optimal pH for storing solutions of this compound? Generally, acidic to neutral pH (pH < 7) is recommended. In alkaline solutions, the hydroxyl groups deprotonate to form phenoxide ions, which are significantly more susceptible to oxidation[1]. Maintaining a slightly acidic environment helps keep the hydroxyl groups protonated and less reactive.
Q3: Can I store stock solutions, and if so, for how long? While preparing fresh solutions is always the best practice, stock solutions can be stored if prepared correctly.[1]. For short-term storage (up to one month), aliquots can be kept at -20°C. For longer-term storage (up to one year), storing aliquots at -80°C is advisable.[1]. Always store under an inert atmosphere (nitrogen or argon) and protect from light.
Q4: Which solvent should I use? High-purity, degassed water is a common solvent due to the compound's sulfonic acid group, which confers water solubility[2]. For organic applications, fresh, anhydrous Dimethyl Sulfoxide (DMSO) can be used; however, be aware that moisture-contaminated DMSO can reduce solubility and may not prevent degradation[1][3].
In-Depth Troubleshooting Guide
This section explores the root causes of degradation and provides systematic solutions to address them.
Issue 1: Rapid Discoloration (Oxidation)
Root Cause Analysis
The phenolic nature of the compound is the primary driver of its oxidative instability. Phenols are effective antioxidants because they can donate a hydrogen atom from their hydroxyl group to neutralize free radicals[4][5][6][7]. In doing so, the phenol itself becomes a radical, which can then react further, leading to colored products. This process is accelerated by several factors:
-
Dissolved Oxygen: The most common oxidizing agent.
-
Alkaline pH: Deprotonation of the phenolic -OH groups creates phenoxide anions, which have lower oxidation potentials and are more readily oxidized[1].
-
Metal Ion Contamination: Transition metals like Fe(III) and Cu(II) can act as catalysts for oxidation reactions.
-
Light Exposure: UV light can provide the energy to initiate radical reactions, leading to photodegradation[1].
Solutions & Mitigation Strategies
| Strategy | Mechanism of Action | Recommended Implementation |
| pH Control | Maintains the hydroxyl groups in their less reactive, protonated state. | Buffer the solution to a pH between 4 and 6. Use non-reactive buffers like citrate or phosphate. Avoid basic buffers like Tris if possible. |
| Inert Atmosphere | Displaces dissolved oxygen from the solvent, removing the primary oxidizing agent. | Before dissolving the compound, sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes. Prepare and store the solution under a blanket of the inert gas. |
| Use of Antioxidants | A sacrificial agent that is preferentially oxidized, protecting the target compound. | Add ascorbic acid (Vitamin C) at a concentration of 0.05-0.1% (w/v). It is a highly effective and generally non-interfering antioxidant. Sodium metabisulfite is another option but may be more reactive. |
| Chelating Agents | Sequesters catalytic metal ions, preventing them from participating in redox cycling. | Add Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM to chelate trace metal contaminants. |
| Light Protection | Prevents the initiation of photodegradation pathways. | Prepare and store solutions in amber vials or wrap containers in aluminum foil. Avoid exposure to direct sunlight or strong laboratory lighting.[1] |
Logical Workflow for Solution Preparation
The following diagram illustrates the decision-making process for preparing a stable solution.
Caption: Workflow for preparing stabilized solutions.
Issue 2: Incomplete Dissolution or Precipitation
Root Cause Analysis
2,6-dihydroxybenzenesulfonic acid is generally water-soluble due to its polar functional groups[2][8]. However, issues can arise from:
-
Solvent Quality: Using solvents that are not pure or, in the case of organic solvents like DMSO, have absorbed moisture[1][3].
-
Concentration: Attempting to create a solution that exceeds the compound's solubility limit in that specific solvent and temperature.
-
pH Effects: The pH of the solution can influence the ionization state and thus the solubility of the compound.
Solutions & Mitigation Strategies
-
Verify Solvent Quality: Always use fresh, high-purity (e.g., HPLC-grade) solvents. If using DMSO, use an anhydrous grade from a freshly opened bottle[1].
-
Gentle Assistance: Use sonication or gentle warming (e.g., to 30-40°C) to aid dissolution. Be cautious with heating, as elevated temperatures can accelerate degradation[1].
-
Check Solubility Limits: Consult literature or perform a preliminary solubility test if you are working with a new solvent system or at a high concentration.
-
Adjust pH: A slight adjustment of pH can sometimes improve solubility, but be mindful of the stability trade-offs discussed previously.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol incorporates best practices to create a solution with enhanced stability.
Materials:
-
2,6-dihydroxybenzenesulfonic acid
-
HPLC-grade water
-
EDTA, disodium salt
-
Ascorbic acid
-
High-purity nitrogen or argon gas with a sparging tube
-
Amber glass volumetric flask
-
Amber cryovials
Procedure:
-
Solvent Preparation: Pour approximately 90% of the final desired volume of HPLC-grade water into the amber volumetric flask.
-
Degassing: Submerge the sparging tube into the water and bubble nitrogen or argon gas through the solvent for at least 20 minutes to remove dissolved oxygen.
-
Stabilizer Addition: While maintaining a gentle stream of gas over the solvent's surface (blanketing), add and dissolve EDTA to a final concentration of 0.1 mM and ascorbic acid to a final concentration of 0.1% (w/v).
-
Compound Dissolution: Accurately weigh the required amount of 2,6-dihydroxybenzenesulfonic acid. Quantitatively transfer it to the volumetric flask containing the stabilized solvent. Mix gently until fully dissolved.
-
Final Volume: Bring the solution to the final volume with the degassed, stabilized water.
-
Storage: Immediately aliquot the solution into amber cryovials, flush the headspace of each vial with inert gas before sealing, and store at -20°C (short-term) or -80°C (long-term).
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a method to quantitatively assess the degradation of 2,6-dihydroxybenzenesulfonic acid over time.
Principle: A reversed-phase HPLC method can separate the parent compound from its more polar degradation products. By monitoring the peak area of the parent compound over time, the rate of degradation can be determined. This method is adapted from established procedures for similar dihydroxybenzoic acid compounds[1][9][10].
Instrumentation & Reagents:
-
HPLC system with a UV-Vis detector
-
Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Solution of 2,6-dihydroxybenzenesulfonic acid to be tested
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][9] |
| Mobile Phase | Isocratic: 20:80 (Acetonitrile:Water) with 0.1% TFA[9] |
| Flow Rate | 1.0 mL/min[1][9] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 280 nm[1][9] |
| Injection Volume | 10 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Time Zero (T=0) Sample: Prepare a fresh solution of 2,6-dihydroxybenzenesulfonic acid according to Protocol 1. Immediately dilute an aliquot to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and inject it into the HPLC. Record the peak area of the parent compound.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop vs. protected at 4°C).
-
Time-Point Analysis: At specified intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and inject it. Record the peak area.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 A significant decrease in the peak area, often accompanied by the appearance of new, earlier-eluting peaks (degradation products), indicates instability.
Visualizing the Degradation Pathway
The oxidation of 2,6-dihydroxybenzenesulfonic acid likely proceeds through a quinone intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 88-46-0: 2,5-Dihydroxybenzenesulfonic acid [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
HPLC Method for Simultaneous Determination of 2,5- and 2,6-Dihydroxybenzenesulfonic Acid
Executive Summary
The Challenge: 2,5-dihydroxybenzenesulfonic acid (the active moiety of Calcium Dobesilate) and its isomer 2,6-dihydroxybenzenesulfonic acid are highly polar, hydrophilic structural isomers. Standard Reverse-Phase (RP) HPLC on C18 columns typically fails to retain these compounds, resulting in co-elution near the void volume (
The Solution: This guide details a robust Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) method. By utilizing a cationic ion-pairing reagent, we increase the lipophilicity of the sulfonic acid analytes, enabling their retention and resolution on a standard C18 stationary phase.
Comparative Insight: While Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography offer alternatives, IP-RP-HPLC remains the industry "Gold Standard" for this specific application due to superior reproducibility in Quality Control (QC) environments, despite its incompatibility with Mass Spectrometry (MS).
Part 1: Comparative Analysis of Methodologies
Before detailing the protocol, we objectively compare the three primary approaches for separating hydrophilic sulfonic acids.
Table 1: Performance Matrix of Separation Strategies
| Feature | Method A: Ion-Pair RP-HPLC (Recommended) | Method B: Mixed-Mode Chromatography | Method C: HILIC |
| Separation Mechanism | Hydrophobic interaction via ion-pair formation | Anion-exchange + Hydrophobic interaction | Partitioning into water-enriched layer |
| Resolution ( | High (> 2.0) for isomers | High | Moderate (sensitive to matrix) |
| Retention Stability | Excellent (Robust for QC) | Good | Lower (sensitive to equilibration) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffers) | Yes |
| Column Life | Moderate (Reagent accumulation) | High | High |
| Equilibration Time | Long (30–60 mins) | Short (< 15 mins) | Long (> 45 mins) |
Expert Insight: Why Ion-Pairing Wins for QC
For routine drug development and release testing, Ion-Pairing (Method A) is preferred. 2,5- and 2,6-DHBSA differ only by the position of a hydroxyl group. The steric orientation of the ion-pair complex (Analyte + Tetrabutylammonium) creates a significant difference in effective hydrophobicity between the two isomers, maximizing resolution on C18 columns.
Part 2: Detailed Experimental Protocol (IP-RP-HPLC)
This protocol is designed for the simultaneous quantification of 2,5-DHBSA (Calcium Dobesilate) and 2,6-DHBSA (Impurity/Isomer).
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (Quaternary Gradient Pump preferred for method development, Isocratic acceptable for routine).
-
Column: C18 (End-capped),
, (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus).-
Note: Do not use a column previously used for basic drugs; dedicate this column to ion-pairing methods.
-
Reagents & Mobile Phase Preparation[1][2][3][4][5][6]
-
Solvent A (Aqueous Buffer): 20 mM Potassium Dihydrogen Phosphate (
) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).-
pH Adjustment: Adjust pH to 3.0 ± 0.1 using dilute Orthophosphoric Acid.
-
Why pH 3.0? Ensures the sulfonic acid group (
) is ionized (anionic) to bind with TBA+, while keeping the phenolic hydroxyls ( ) protonated/neutral to prevent secondary interactions.
-
-
Solvent B (Organic Modifier): Acetonitrile (HPLC Grade).
Isocratic Optimization:
-
Ratio: Solvent A : Solvent B (
v/v).[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Note: High aqueous content is necessary. If retention is too high, increase ACN to 10%.
Operating Parameters
| Parameter | Setting |
| Flow Rate | |
| Column Temp | |
| Injection Volume | |
| Detection | UV @ |
| Run Time |
Standard & Sample Preparation
-
Diluent: Mobile Phase (Premixed).
-
Stock Solution: Dissolve analytes in water first, then dilute with Mobile Phase.[4]
-
Caution: 2,5-DHBSA is sensitive to oxidation. Use amber glassware and analyze within 4 hours of preparation.
-
Part 3: Mechanism of Action & Workflow
The following diagram illustrates the "Dynamic Ion-Exchange" mechanism occurring within the column, which is the core scientific principle behind this separation.
Figure 1: Mechanism of Ion-Pair Chromatography. The hydrophilic sulfonic acid forms a neutral lipophilic complex with Tetrabutylammonium (TBA), allowing retention on the non-polar C18 surface.
Part 4: Validation Criteria & Expected Results[7]
To ensure this method is "Self-Validating," the following system suitability parameters must be met before routine analysis.
System Suitability Limits (SST)
-
Resolution (
): between 2,5-DHBSA and 2,6-DHBSA. -
Tailing Factor (
): (TBAHS improves peak symmetry). -
Theoretical Plates (
): . -
Precision (RSD):
for 6 replicate injections.
Linearity & Sensitivity Data (Typical)
| Analyte | Linear Range ( | LOD ( | LOQ ( |
| 2,5-DHBSA | |||
| 2,6-DHBSA |
Part 5: Troubleshooting & Expert Tips
The "Ghost Peak" Phenomenon
-
Symptom: Unknown peaks appearing in blank injections.
-
Cause: Impurities in the Ion-Pair reagent (TBAHS).
-
Fix: Use HPLC-grade ion-pair reagents only. Filter mobile phase through
nylon filters.
Drifting Retention Times
-
Cause: Insufficient equilibration of the column with the ion-pair reagent.
-
Fix: Pass at least 20 column volumes of Mobile Phase A (containing TBAHS) through the column before the first injection. The column surface must be "saturated" with TBA+.
Column Cleaning (Critical)
-
Warning: Never switch directly to 100% Acetonitrile or Methanol after using phosphate buffers/salts. Precipitation will ruin the column.
-
Protocol:
-
Flush with 90:10 Water:ACN (No Buffer) for 30 mins.
-
Flush with 50:50 Water:ACN for 20 mins.
-
Store in 100% ACN (if long term) or Mobile Phase (if short term).
-
References
-
Tolba, M. M. (2014).[5][6] Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone) by ion-pair liquid chromatography. Luminescence, 29(7), 738-748.[5][6]
-
Bedadurge, A. B., & Sonwane, L. V. (2024).[4] Stability Indicating Analytical Method Development and Validation for the Estimation of Calcium Dobesilate in Bulk Drug Using RP-HPLC. Asian Journal of Pharmaceutics, 18(1).[4]
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Application Note.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone) by ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing 2,6- vs. 2,5-Dihydroxybenzenesulfonic Acid using NMR Spectral Analysis
In the field of chemical analysis and drug development, the unambiguous identification of constitutional isomers is a critical task. Subtle differences in substituent placement can drastically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth, data-driven comparison of 2,6-dihydroxybenzenesulfonic acid and 2,5-dihydroxybenzenesulfonic acid, focusing on the strategic use of Nuclear Magnetic Resonance (NMR) spectroscopy for their definitive differentiation. Our approach is grounded in the principles of molecular symmetry and its direct consequences on the NMR spectrum.
The Central Challenge: A Tale of Two Symmetries
The ability to distinguish between the 2,6- and 2,5- isomers of dihydroxybenzenesulfonic acid hinges on a fundamental molecular property: symmetry. The arrangement of substituents on the benzene ring dictates the magnetic equivalence of the aromatic protons and carbons, which in turn governs the appearance of the NMR spectrum.
-
2,6-Dihydroxybenzenesulfonic Acid: This isomer possesses a C₂ᵥ point group, featuring a plane of symmetry that bisects the C1-C4 axis. This symmetry renders the protons at the 3- and 5-positions chemically and magnetically equivalent. Likewise, the carbons at these positions are equivalent, as are the hydroxyl-bearing carbons at the 2- and 6-positions. This equivalence leads to a significantly simplified NMR spectrum.
-
2,5-Dihydroxybenzenesulfonic Acid: This isomer lacks the plane of symmetry seen in its 2,6-counterpart. Consequently, all three aromatic protons (at positions 3, 4, and 6) are in unique chemical environments. Similarly, all six carbons of the aromatic ring are chemically distinct. This lack of symmetry results in a more complex and signal-rich NMR spectrum.
The following diagram illustrates the key difference in molecular symmetry that forms the basis of our analytical strategy.
Caption: Molecular structures and symmetry elements.
Part 1: ¹H NMR Spectral Analysis – The Initial Fingerprint
The ¹H NMR spectrum provides the most immediate and often sufficient evidence for distinguishing the isomers. The differences in symmetry directly translate to distinct splitting patterns in the aromatic region (typically 6.5-8.0 ppm).[1][2]
Predicted ¹H NMR Characteristics:
| Feature | 2,6-Dihydroxybenzenesulfonic Acid (Symmetrical) | 2,5-Dihydroxybenzenesulfonic Acid (Asymmetrical) | Rationale |
| Number of Aromatic Signals | 2 | 3 | Reflects the number of unique proton environments. |
| Spin System | AB₂ | AMX (or ABX) | The symmetrical isomer has two equivalent 'B' protons coupled to one unique 'A' proton. The asymmetrical isomer has three non-equivalent protons. |
| Splitting Pattern | 1 Triplet (H4), 1 Doublet (H3, H5) | 1 Doublet (H3), 1 Doublet of Doublets (H4), 1 Doublet (H6) | The pattern is dictated by the number of adjacent, non-equivalent protons (n+1 rule). |
| Integration | 1H (triplet) : 2H (doublet) | 1H : 1H : 1H | The area under each signal is proportional to the number of protons it represents. |
Expert Insight: The observation of a 1:2 integration ratio in the aromatic region is a strong indicator of the 2,6-isomer. Conversely, a 1:1:1 ratio points conclusively to the 2,5-isomer. The coupling constants (J-values) also provide structural information; ortho-coupling (~7-9 Hz) and meta-coupling (~2-3 Hz) will be observable in the 2,5-isomer's H4 signal (a doublet of doublets).[3]
Part 2: ¹³C NMR Spectral Analysis – Unambiguous Confirmation
While ¹H NMR is powerful, ¹³C NMR provides a simple and definitive confirmation by counting the number of unique carbon environments. In standard proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak.[4]
Predicted ¹³C NMR Characteristics:
| Feature | 2,6-Dihydroxybenzenesulfonic Acid (Symmetrical) | 2,5-Dihydroxybenzenesulfonic Acid (Asymmetrical) | Rationale |
| Number of Aromatic Signals | 4 | 6 | Due to the plane of symmetry, C2=C6 and C3=C5 in the 2,6-isomer. All six carbons are unique in the 2,5-isomer.[1][5] |
| Quaternary Carbon Signals | 3 (C1, C2, C6) | 3 (C1, C2, C5) | Carbons bonded to substituents (SO₃H, OH) lack attached protons and often have lower intensity.[2][6] |
Expert Insight: The most straightforward diagnostic is a simple count of the signals in the aromatic region (110-160 ppm).[2] Four signals confirm the 2,6-isomer, while six signals confirm the 2,5-isomer. This method is especially robust as it does not depend on resolving complex splitting patterns.
Part 3: Advanced 2D NMR Techniques – The Definitive Proof
In cases of signal overlap or for absolute structural verification, two-dimensional (2D) NMR experiments provide incontrovertible evidence by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling interactions.[7] For the 2,5-isomer, COSY would show a cross-peak between H3 and H4, and another between H4 and H6, confirming their adjacent relationship. The 2,6-isomer would only show a single correlation between H4 and the equivalent H3/H5 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[7] It is invaluable for assigning the specific ¹H and ¹³C signals to their respective positions in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.[7][8][9]
-
For the 2,5-isomer: One could observe a ³J correlation from the proton at H6 to the carbon bearing the sulfonic acid group (C1). This correlation is impossible in the 2,6-isomer, where the nearest proton to C1 is four bonds away (H3/H5). This single, unambiguous correlation can definitively identify the 2,5-isomer.
-
Experimental Protocol: A Self-Validating Workflow
This protocol ensures the acquisition of high-quality, reliable NMR data. Trustworthiness is built in through proper sample preparation and referencing.
1. Sample Preparation:
- Analyte: Weigh 5-10 mg of the dihydroxybenzenesulfonic acid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[10]
- Solvent Selection: Use 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to the high polarity of the sulfonic acid and hydroxyl groups.[11]
- Causality: Using a deuterated solvent is crucial to avoid a large, obscuring solvent signal in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock. Note that in D₂O, the acidic protons of the -OH and -SO₃H groups will exchange with deuterium and become invisible. In DMSO-d₆, these protons are typically observable.
- Homogenization: Ensure the sample is fully dissolved. Vortex or gently warm if necessary. Any undissolved particulate matter will degrade spectral quality.[11][12]
- Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][13] This removes any dust or fibers, which is critical for achieving good magnetic field homogeneity (shimming).
- Referencing: Add a small amount of an appropriate internal standard. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt) is the preferred reference standard.[12] For DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.[14]
2. NMR Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Acquire a standard 1D ¹H spectrum.
- Acquire a standard proton-decoupled 1D ¹³C spectrum.
- (If necessary) Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. For HMBC, the long-range coupling constant is typically set to 8 Hz to optimize for ²J and ³J correlations.[8]
3. Data Analysis Workflow:
Caption: Logical workflow for isomer differentiation.
Conclusion
The differentiation of 2,6- and 2,5-dihydroxybenzenesulfonic acid is a straightforward process when a systematic NMR-based approach is employed. The inherent symmetry of the 2,6-isomer provides a simple spectral fingerprint—two signals in a 2:1 ratio in the ¹H NMR and four signals in the ¹³C NMR. The asymmetrical 2,5-isomer presents a more complex but equally characteristic pattern of three unique proton signals and six unique carbon signals. For absolute confirmation, advanced 2D techniques like HMBC offer definitive proof through specific long-range correlations that are only possible in one of the isomeric forms. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently and accurately distinguish between these two compounds.
References
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dihydroxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Positional Isomers
2,6-dihydroxybenzenesulfonic acid is a member of the dihydroxybenzenesulfonic acid family, a group of compounds with relevance in various chemical and pharmaceutical contexts. A significant analytical challenge lies in the unambiguous identification of specific positional isomers, as they often exhibit identical mass-to-charge ratios (m/z) in a mass spectrometer. Tandem mass spectrometry (MS/MS) becomes an indispensable tool in these instances, as the fragmentation patterns of isomers can be distinct, providing a "fingerprint" for each molecule. Understanding these fragmentation pathways is crucial for accurate structural elucidation.
This guide will focus on the fragmentation of 2,6-dihydroxybenzenesulfonic acid, primarily under negative-ion electrospray ionization (ESI) conditions, which is a common and effective method for analyzing acidic compounds.[1] We will delve into the mechanistic underpinnings of the observed fragment ions and compare these with the fragmentation of its isomer, 2,5-dihydroxybenzenesulfonic acid, to highlight the power of MS/MS in distinguishing between them.
Predicted Fragmentation Pathway of 2,6-Dihydroxybenzenesulfonic Acid
While specific experimental MS/MS data for 2,6-dihydroxybenzenesulfonic acid is not widely published, we can predict its fragmentation behavior based on established principles of mass spectrometry for aromatic sulfonic acids.[2][3][4] The primary fragmentation event for aromatic sulfonic acids is often the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of approximately 64 Da.[2][3][4]
In negative ion mode ESI-MS, 2,6-dihydroxybenzenesulfonic acid (molecular weight: 190.18 g/mol [5]) will readily deprotonate to form the [M-H]⁻ ion at an m/z of approximately 189.
Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M-H]⁻ precursor ion is expected to undergo the following key fragmentations:
-
Loss of SO₂: The most characteristic fragmentation is the neutral loss of SO₂ (64 Da) from the sulfonate group. This would result in a fragment ion at m/z 125. This fragmentation is a charge-remote process that is common for arylsulfonamides and related compounds.[3]
-
Loss of H₂O: The presence of two ortho-hydroxyl groups could facilitate the loss of a water molecule (18 Da), leading to a fragment at m/z 171.
-
Formation of the Sulfite Radical Anion: A common fragment observed in the negative mode MS of sulfonated compounds is the sulfite radical anion ([SO₃]⁻) at m/z 80, or the related HSO₃⁻ at m/z 81.[5]
The following Graphviz diagram illustrates the predicted primary fragmentation pathway for 2,6-dihydroxybenzenesulfonic acid.
Caption: Predicted primary fragmentation pathway of 2,6-dihydroxybenzenesulfonic acid in negative ion mode MS/MS.
Comparative Analysis: 2,6- vs. 2,5-Dihydroxybenzenesulfonic Acid
To underscore the utility of MS/MS for isomer differentiation, we will compare the predicted fragmentation of the 2,6-isomer with available experimental data for 2,5-dihydroxybenzenesulfonic acid from PubChem.[5]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | 2,6-Dihydroxybenzenesulfonic Acid (Predicted) | 2,5-Dihydroxybenzenesulfonic Acid (Experimental)[5] |
| 189 | 125 | SO₂ (64 Da) | Expected Major Fragment | Observed |
| 189 | 171 | H₂O (18 Da) | Possible | Not Reported |
| 189 | 80/81 | - | Expected | Observed (m/z 80, 81) |
| 189 | 109 | C₂H₂O₂ (58 Da) | Unlikely | Observed |
| 189 | 123 | C₂H₂O (42 Da) | Unlikely | Observed |
The key differentiator is expected to be the relative abundances of the fragment ions. For 2,5-dihydroxybenzenesulfonic acid, in addition to the loss of the sulfonate group, fragments at m/z 109 and 123 are observed, which are likely due to rearrangements and cleavages of the aromatic ring facilitated by the para-positioning of the hydroxyl groups.[5] The fragmentation of the 2,6-isomer is predicted to be dominated by the loss of SO₂ due to the proximity of the functional groups.
The following diagram illustrates the workflow for isomer differentiation using tandem mass spectrometry.
Caption: A typical experimental workflow for the differentiation of dihydroxybenzenesulfonic acid isomers.
Experimental Protocol for Tandem Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of 2,6-dihydroxybenzenesulfonic acid using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.
Materials and Reagents:
-
2,6-Dihydroxybenzenesulfonic acid standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase modification, if needed)
-
Ammonium hydroxide (for mobile phase modification, if needed)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6][7]
-
A mass spectrometer capable of tandem mass spectrometry (e.g., a triple quadrupole, Q-TOF, or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,6-dihydroxybenzenesulfonic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL.
-
LC Method:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
MS1 Scan: Scan from m/z 50 to 250 to detect the [M-H]⁻ precursor ion at m/z 189.
-
MS2 Scan (Product Ion Scan):
-
Precursor Ion: m/z 189.
-
Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion formation. A starting point of 15-25 eV is recommended.
-
Scan Range: Scan from m/z 40 to 200 to detect the fragment ions.
-
-
Data Analysis:
-
Examine the MS1 scan for the presence of the [M-H]⁻ ion at m/z 189.
-
Analyze the MS2 product ion spectrum to identify the characteristic fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and with data from isomeric standards, if available.
Conclusion
The differentiation of positional isomers like 2,6-dihydroxybenzenesulfonic acid is a common challenge in analytical chemistry. Tandem mass spectrometry provides a robust solution by leveraging the unique fragmentation patterns of each isomer. While experimental data for the 2,6-isomer is limited, established fragmentation mechanisms for aromatic sulfonic acids allow for reliable prediction of its mass spectrometric behavior. By comparing these predicted patterns with experimental data from other isomers, researchers can confidently identify and characterize these compounds in their samples. The provided experimental protocol offers a starting point for developing a validated analytical method for the determination of 2,6-dihydroxybenzenesulfonic acid and its isomers.
References
-
Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 447-55. [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]
-
Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]
-
Alonso, M. C., & Barceló, D. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 231-44. [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzenesulfonic Acid. [Link]
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ResearchGate. (n.d.). Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone) by ion-pair liquid chromatography | Request PDF. [Link]
-
LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
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Zhang, Q., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2011-2015. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
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ResearchGate. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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ResearchGate. (n.d.). Benzenesulfonic Acids and Their Derivatives | Request PDF. [Link]
-
ResearchGate. (2015). Is it possible for ESI MS result to show the fragmentation of several different compound/complexes?. [Link]
-
NIST WebBook. (n.d.). 2,6-Dihydroxybenzoic acid, 3TMS derivative. [Link]
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NIST WebBook. (n.d.). Benzoic acid, 2,6-dihydroxy-. [Link]
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FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). [Link]
-
PubChem. (n.d.). 3,4-Dihydroxybenzenesulfonic acid. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dihydroxybenzenesulfonic Acid
Introduction
2,6-Dihydroxybenzenesulfonic acid is an organic compound that, based on its chemical structure, is anticipated to be a skin, eye, and respiratory irritant. The presence of the sulfonic acid group suggests corrosive properties, while the dihydroxybenzene moiety can also contribute to its hazard profile. This guide provides a detailed framework for selecting and using appropriate Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel.
Hazard Assessment of 2,6-Dihydroxybenzenesulfonic Acid
Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment has been conducted by evaluating related compounds:
-
Sulfonic Acids: This class of compounds is known to be corrosive and can cause severe skin and eye irritation or burns.[1][2] Inhalation can lead to respiratory tract irritation.[3]
-
Dihydroxybenzene Isomers: Compounds containing a dihydroxybenzene structure can be harmful if swallowed, and may cause skin and eye irritation.
-
2,6-Dihydroxybenzoic Acid: This structurally similar compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
Based on this analysis, 2,6-Dihydroxybenzenesulfonic acid should be handled as a substance that is potentially corrosive and capable of causing significant irritation to the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is contingent on the nature of the work being performed. The following table outlines the minimum recommended PPE for handling 2,6-Dihydroxybenzenesulfonic acid.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities in solution | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling solid (powder) form | Tightly sealed safety goggles and a face shield | Nitrile or neoprene gloves (consider double gloving) | Laboratory coat | NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection based on risk assessment, especially if weighing or transferring powder outside of a containment system. |
| Handling larger quantities or in open systems | Tightly sealed safety goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber or Viton) with extended cuffs | Chemical-resistant apron or coveralls over a laboratory coat | A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic acids and particulates, or a powered air-purifying respirator (PAPR). |
| Emergency (e.g., spill) | Tightly sealed safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
-
Eye and Face Protection: To prevent contact with splashes of solutions or airborne particles of the solid, which could cause serious eye damage. A face shield provides an additional layer of protection for the entire face.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation or burns. The choice of glove material should be based on the specific solvent being used, if any, and the duration of contact. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat protects against minor splashes. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is necessary to prevent skin contact.
-
Respiratory Protection: When handling the solid form, there is a risk of inhaling airborne particles, which can irritate the respiratory tract. A respirator is crucial in these situations. The type of respirator should be chosen based on a thorough risk assessment of the specific procedure.
Experimental Workflow for Safe Handling
The following workflow is designed to minimize exposure when handling 2,6-Dihydroxybenzenesulfonic acid.
Caption: A step-by-step workflow for the safe handling of 2,6-Dihydroxybenzenesulfonic acid, from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of 2,6-Dihydroxybenzenesulfonic acid and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
All solutions and solid waste containing 2,6-Dihydroxybenzenesulfonic acid should be collected in a dedicated, clearly labeled, and sealed waste container.
-
The waste container should be made of a material compatible with acidic and potentially corrosive substances.
-
Follow your institution's hazardous waste disposal guidelines. Do not dispose of this chemical down the drain.[6]
-
-
Contaminated PPE:
-
Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
Reusable PPE should be decontaminated thoroughly before reuse.
-
Step-by-Step Protocol for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Apron: Put on the laboratory coat or chemical-resistant apron.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Apron: Remove the lab coat or apron by rolling it away from your body.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
This comprehensive approach to PPE selection and use, combined with robust operational and disposal plans, is essential for the safe handling of 2,6-Dihydroxybenzenesulfonic acid in a research environment.
References
-
Chem-Impex International. (n.d.). Safety Data Sheet: p-Hydroxybenzoic acid. Retrieved from [Link]
-
CPAchem. (2024, March 28). Safety Data Sheet: Dodecylbenzenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Dobesilic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,5-Dihydroxybenzenesulfonic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethanolamine Dodecylbenzene-Sulfonate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Dihydroxybenzenesulfonic acid. Retrieved from [Link]
-
SysKem Chemie GmbH. (2021, January 2). Sicherheitsdatenblatt: Dodecylobenzene Sulfonic Acid. Retrieved from [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet: Dodecylbenzenesulfonic acid, sodium salt, tech.. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
